3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid is an organic compound characterized by the presence of both chloro and hydroxy functional groups on a benzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid typically involves the chlorination and hydroxylation of a benzoic acid derivative. One common method includes the reaction of 2-chloro-5-hydroxybenzaldehyde with a suitable benzoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to various biochemical effects. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-hydroxyphenylglycine: An agonist of metabotropic glutamate receptors, used in neuroscience research.
3,5-Dichloro-2-hydroxybenzoic acid: Known for its herbicidal properties.
2-Chloro-5-hydroxybenzoic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(2-Chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid is unique due to the presence of both chloro and hydroxy groups on the benzoic acid backbone, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4/c14-12-2-1-9(15)6-11(12)7-3-8(13(17)18)5-10(16)4-7/h1-6,15-16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFMXNJADVMHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690472 |
Source
|
Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-80-1 |
Source
|
Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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